2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is an intricate chemical with a unique molecular structure featuring both fluorophenyl and indolyl groups. Its distinctive arrangement includes a triazole ring bonded to indole and fluorophenyl groups, making it an intriguing subject in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: : This process usually begins with the creation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates.
Attachment of the Indolyl and Fluorophenyl Groups:
Industrial Production Methods
In an industrial setting, production methods are often scaled-up versions of the laboratory synthetic routes. Key considerations in industrial production include the optimization of reaction yields, purity, and the minimization of hazardous by-products. Catalysts and specialized reaction vessels may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, often depending on the specific reagents and conditions used.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly involving the fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, nitro groups, and other aromatic rings.
Major Products Formed
Depending on the reactions performed, major products may include various substituted triazole derivatives, oxidized forms of the parent compound, or reduced intermediates.
Scientific Research Applications
Chemistry
The unique structure of this compound makes it valuable in synthetic chemistry, serving as a versatile intermediate in the formation of complex molecules. Its triazole ring, in particular, is a crucial scaffold in medicinal chemistry.
Biology
In biological research, compounds containing the triazole and indole moieties are often investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine
The pharmaceutical industry explores compounds like this for their therapeutic potential, particularly as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industrial applications, such compounds may serve as starting materials or intermediates in the synthesis of more complex chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action for 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The triazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid
4-Fluorophenyl-1,2,4-triazole
N-(4-Fluorophenyl)methylacetamide
Uniqueness
What sets 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide apart is its combination of these functional groups within a single molecule. This unique amalgamation results in distinct chemical reactivity and biological properties, differentiating it from the individual components or simpler derivatives.
This compound's multifaceted nature, incorporating both fluorophenyl and indole functionalities along with a triazole ring, offers a rich avenue for exploration in various scientific and industrial domains. Let's dig deeper into its potential, shall we?
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N5OS/c26-17-7-5-16(6-8-17)13-29-23(33)15-34-25-31-30-24(32(25)19-11-9-18(27)10-12-19)21-14-28-22-4-2-1-3-20(21)22/h1-12,14,28H,13,15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJYNRFODRIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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